molecular formula C17H19N3O2 B14941970 N-(2,5-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(2,5-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Cat. No.: B14941970
M. Wt: 297.35 g/mol
InChI Key: UQGINRZAFZEZQA-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a phenyl ring substituted with methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Substitution with Methoxy Groups: The phenyl ring is then substituted with methoxy groups at the 2 and 5 positions using methoxylation reactions.

    Methylation: The final step involves the methylation of the benzodiazole nitrogen to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may bind to serotonin receptors, modulating neurotransmitter release and affecting mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.

    4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Another hallucinogenic compound with a similar benzyl substitution pattern.

    2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe): Shares structural similarities and hallucinogenic properties.

Uniqueness

N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern and the presence of the benzodiazole core

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C17H19N3O2/c1-20-15-7-5-4-6-14(15)19-17(20)18-11-12-10-13(21-2)8-9-16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

UQGINRZAFZEZQA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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